2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(4-chlorophenyl)acetamide
Description
The compound 2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(4-chlorophenyl)acetamide is a quinoline-derived acetamide featuring a 1,4-dioxinoquinoline core substituted with a benzoyl group at position 8 and an N-(4-chlorophenyl)acetamide moiety at position 5.
Properties
IUPAC Name |
2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN2O5/c27-17-6-8-18(9-7-17)28-24(30)15-29-14-20(25(31)16-4-2-1-3-5-16)26(32)19-12-22-23(13-21(19)29)34-11-10-33-22/h1-9,12-14H,10-11,15H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJBHJRVNVTQCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N(C=C(C3=O)C(=O)C4=CC=CC=C4)CC(=O)NC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(4-chlorophenyl)acetamide typically involves multiple steps:
Formation of the Dioxinoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dioxinoquinoline core.
Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Acetamide Formation: The final step involves the reaction of the intermediate with 4-chloroaniline and acetic anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to a dihydroquinoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids and quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its quinoline core.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: The compound is being explored for its potential in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(4-chlorophenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The benzoyl group and quinoline core play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Substituent Effects on Lipophilicity (XLogP3):
- The target compound’s 4-chlorophenyl group increases lipophilicity (XLogP3 ~3.8) compared to methoxy-substituted analogs (XLogP3 ~3.5 for 3- or 4-methoxyphenyl) . The chlorine atom’s electron-withdrawing nature reduces polarity, enhancing membrane permeability.
- Analog 4, featuring a 4-chlorobenzoyl group and a benzodioxole ring, shows higher lipophilicity (XLogP3 4.2), likely due to the combined effects of chlorine and the nonpolar dioxole ring .
Hydrogen Bonding Capacity:
- All analogs share one hydrogen bond donor (amide NH) but differ in acceptors (8–9). Methoxy groups contribute additional oxygen atoms, increasing polarity and solubility compared to chloro substituents .
Molecular Weight and Drug-Likeness:
- Molecular weights range from 500–547 g/mol, approaching the upper limit of Lipinski’s rule of five (≤500 g/mol).
Anticancer Screening (Indirect Evidence):
- Structural analogs with chloro or methoxy groups (e.g., methoxycarbazoles in ) show IC₅₀ values in the µM range against colon (HT-29) and oral (KB) cancers, suggesting substituent-dependent activity .
Biological Activity
The compound 2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(4-chlorophenyl)acetamide is a complex organic molecule characterized by a unique structure that incorporates a quinoline core and a dioxin ring. This compound is part of the broader class of benzoyl derivatives and quinoline-based compounds that have been extensively studied for their potential biological activities, particularly in the fields of oncology and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 448.90 g/mol. Its structure includes functional groups that are crucial for its biological activity:
- Quinoline Core : Known for its role in various pharmacological activities.
- Dioxin Ring : Contributes to the compound's reactivity and interaction with biological targets.
- Acetamide Moiety : Enhances solubility and bioavailability.
Biological Activity Overview
Research has indicated that this compound exhibits significant anticancer properties. It has been found to interact with various molecular targets, including enzymes involved in cancer progression.
Anticancer Activity
A study on quinoline derivatives highlighted that compounds similar to this compound demonstrated potent anticancer effects against several cell lines. The mechanism of action appears to involve:
- DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit topoisomerases and other enzymes critical for cancer cell survival .
Case Studies and Research Findings
Several studies have explored the biological activity of related quinoline derivatives. Below are key findings relevant to the compound :
| Compound | Cell Line | GI50 (µM) | Activity |
|---|---|---|---|
| 5a | MCF7 | 10 | High anticancer activity |
| 6c | SR leukemia | 17 | Significant lethality |
| 3b | PC-3 | 28 | Moderate activity |
| 4g | MDA-MB-231 | 30 | Strong growth inhibition |
These results indicate that structural modifications in similar compounds can lead to varying degrees of biological activity. The presence of specific substituents significantly influences their efficacy against cancer cell lines .
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
Q & A
Q. What synthetic routes are commonly employed for the preparation of this compound?
The synthesis typically involves multi-step reactions, including condensation of benzoyl derivatives with quinoline precursors, followed by acetylation. Key steps include:
- Ring formation : Cyclization of dioxane and quinoline moieties under acidic or basic conditions.
- Acetamide coupling : Reaction of the intermediate with 4-chlorophenyl isocyanate or chloroacetyl chloride in the presence of a base (e.g., triethylamine) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Q. How is the structural integrity of the compound confirmed post-synthesis?
A combination of analytical techniques is used:
- NMR spectroscopy : 1H and 13C NMR to verify substituent positions and purity (e.g., δ 7.28 ppm for aromatic protons in similar acetamide derivatives) .
- Elemental analysis : Confirmation of C, H, N, and Cl content within ±0.4% of theoretical values .
- X-ray crystallography : Single-crystal analysis using SHELX for refinement (R factor < 0.05) to resolve stereochemical ambiguities .
Q. What safety precautions are recommended during handling?
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (as per SDS guidelines for structurally related acetamides) .
- Ventilation : Use fume hoods to minimize inhalation risks during solvent evaporation .
Advanced Research Questions
Q. How can reaction yields be optimized when impurities arise during the final coupling step?
- Design of Experiments (DoE) : Apply factorial designs to test variables like temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd(OAc)₂). Response surface methodology (RSM) can identify optimal conditions .
- In-line monitoring : Use LC-MS to track intermediate formation and adjust reaction parameters dynamically .
Q. What computational methods aid in predicting the compound’s reactivity or binding interactions?
- Quantum chemical calculations : Density Functional Theory (DFT) to model transition states (e.g., B3LYP/6-31G* level) for key reactions like ring closure .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using AutoDock Vina to prioritize in vitro assays .
Q. How to resolve discrepancies between spectroscopic data and expected structural features?
- Multi-technique validation : Cross-check NMR assignments with HSQC/HMBC experiments and compare X-ray-derived bond lengths/angles with DFT-optimized geometries .
- Dynamic NMR : Assess rotational barriers of flexible groups (e.g., the acetamide side chain) at variable temperatures to explain split peaks .
Q. What strategies improve selectivity in biological activity assays?
- Dose-response profiling : Measure IC50 values against related targets (e.g., kinases or GPCRs) using competitive binding assays with radiolabeled ligands .
- Metabolic stability tests : Incubate the compound with liver microsomes to identify metabolically labile sites, guiding structural modifications .
Data Contradiction Analysis
Q. How to address inconsistent melting points across synthesis batches?
- Polymorph screening : Use solvent-mediated crystallization (e.g., methanol/acetone) to isolate stable crystalline forms, characterized via PXRD .
- Thermogravimetric analysis (TGA) : Rule out solvent retention or decomposition during melting .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
